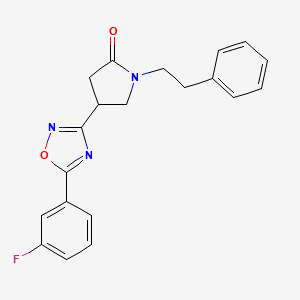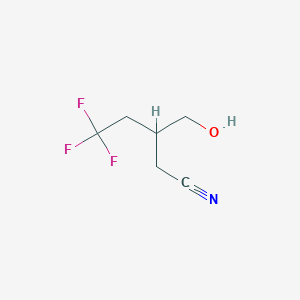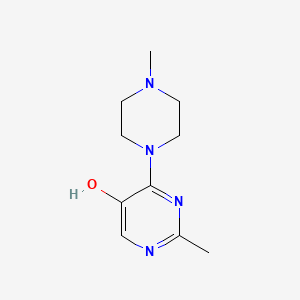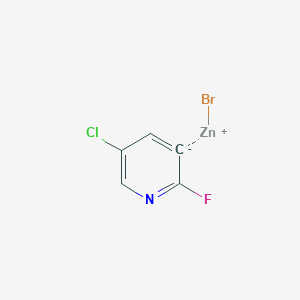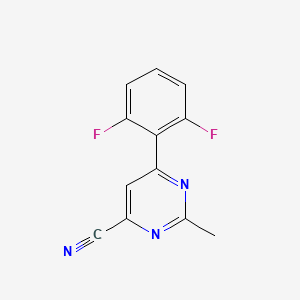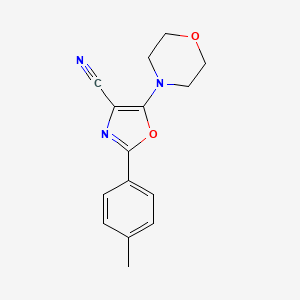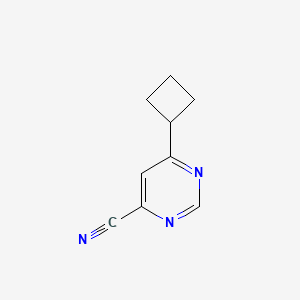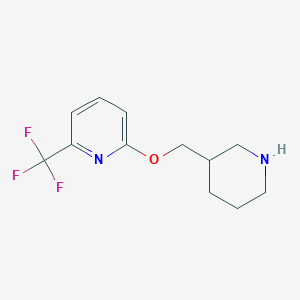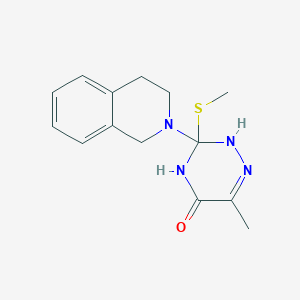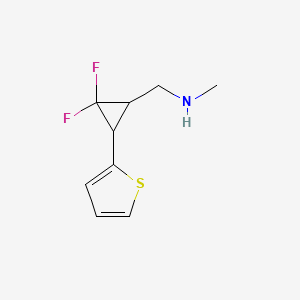
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of a cyclopropyl ring substituted with a thiophene moiety and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated cyclopropyl intermediate.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiophene moieties using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or sulfonylated derivatives
科学的研究の応用
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel organic materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving amine-containing molecules.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals or specialty chemicals.
作用機序
The mechanism of action of 1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The presence of the cyclopropyl ring and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The thiophene moiety may contribute to its electronic properties, influencing its overall activity.
類似化合物との比較
Similar Compounds
1-(2,2-difluoro-3-(phenyl)cyclopropyl)-N-methylmethanamine: Similar structure but with a phenyl group instead of a thiophene ring.
1-(2,2-difluoro-3-(pyridyl)cyclopropyl)-N-methylmethanamine: Contains a pyridyl group instead of a thiophene ring.
Uniqueness
1-(2,2-difluoro-3-(thiophen-2-yl)cyclopropyl)-N-methylmethanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or pyridyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall application potential in various fields.
特性
分子式 |
C9H11F2NS |
|---|---|
分子量 |
203.25 g/mol |
IUPAC名 |
1-(2,2-difluoro-3-thiophen-2-ylcyclopropyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H11F2NS/c1-12-5-6-8(9(6,10)11)7-3-2-4-13-7/h2-4,6,8,12H,5H2,1H3 |
InChIキー |
NECQZNUGMPPRGH-UHFFFAOYSA-N |
正規SMILES |
CNCC1C(C1(F)F)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


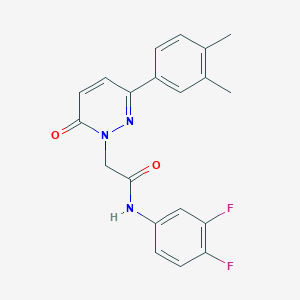
![(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one](/img/structure/B14869705.png)
![Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14869712.png)
